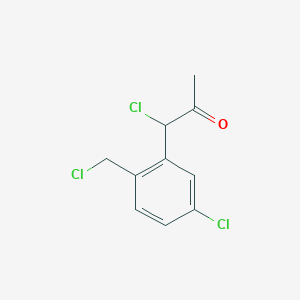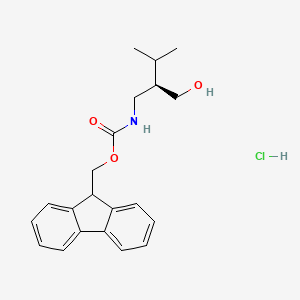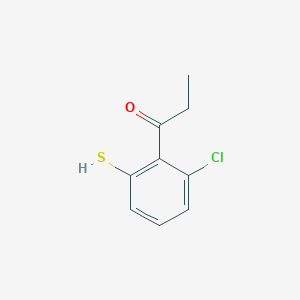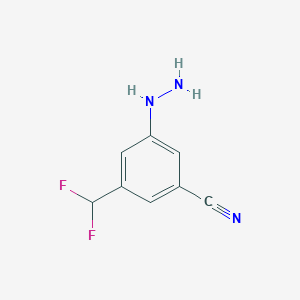
1,4-Dimethoxy-2-ethoxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C10H13FO3 It is a derivative of benzene, characterized by the presence of methoxy, ethoxy, and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 1,4-dimethoxy-2-fluorobenzene using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-ethoxy-3-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The presence of electron-donating methoxy and ethoxy groups, along with the electron-withdrawing fluorine atom, influences the compound’s reactivity and binding affinity. These substituents can modulate the electronic properties of the aromatic ring, affecting its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2-fluorobenzene: Lacks the ethoxy group, making it less sterically hindered.
1,4-Dimethoxybenzene: Lacks both the ethoxy and fluorine substituents, resulting in different electronic properties.
2-Ethoxy-1,4-dimethoxybenzene: Similar structure but without the fluorine atom.
Uniqueness
1,4-Dimethoxy-2-ethoxy-3-fluorobenzene is unique due to the combination of methoxy, ethoxy, and fluorine substituents on the benzene ring. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it valuable for various chemical transformations and applications.
Properties
Molecular Formula |
C10H13FO3 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-ethoxy-3-fluoro-1,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO3/c1-4-14-10-8(13-3)6-5-7(12-2)9(10)11/h5-6H,4H2,1-3H3 |
InChI Key |
HIDZGCZBLVGCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)






![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)
